![molecular formula C17H12ClN7OS2 B363294 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide CAS No. 690645-10-4](/img/structure/B363294.png)
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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Overview
Description
The compound “N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide” is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . It belongs to a class of compounds known as sulfonamide derivatives, which are associated with a wide range of biological activities . These compounds have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The bioassay tests showed that some compounds in this series possessed certain anti-tobacco mosaic virus activity .Scientific Research Applications
Antiviral Activity
The thiadiazole moiety present in MLS000085595 has been associated with antiviral properties. Compounds with similar structures have shown activity against viruses such as the tobacco mosaic virus . This suggests potential applications of MLS000085595 in developing antiviral agents, particularly for agricultural use to protect plants from viral pathogens.
Antitubercular Agents
Derivatives of thiadiazole, a core component of MLS000085595, have been studied for their antitubercular activity . The compound’s potential to inhibit the growth of Mycobacterium tuberculosis could be explored, contributing to the fight against tuberculosis, especially in the development of new drugs for multidrug-resistant strains.
Carbonic Anhydrase Inhibition
Thiadiazoles have been reported to act as carbonic anhydrase inhibitors . MLS000085595 could be investigated for its efficacy in this area, which has implications in treating conditions like glaucoma, epilepsy, and even altitude sickness by regulating the balance of acid-base in various tissues.
Antifungal and Antibacterial Properties
The structural analogs of MLS000085595 have displayed significant antifungal and antibacterial activities . This indicates that MLS000085595 could be a candidate for developing new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance.
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities associated with sulfonamide derivatives and 1,3,4-thiadiazoles, there may be potential for the development of new compounds with antiviral, antifungal, or herbicidal properties .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN7OS2/c18-12-8-6-11(7-9-12)15-20-16(22-28-15)19-14(26)10-27-17-21-23-24-25(17)13-4-2-1-3-5-13/h1-9H,10H2,(H,19,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCPVZWZTAVBMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN7OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide |
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